Cas no 82769-76-4 ((3S)-3-amino-3-phenylpropan-1-ol)

(3S)-3-Amino-3-phenylpropan-1-ol is a chiral β-amino alcohol featuring a phenyl substituent at the stereogenic center. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and chiral auxiliary applications. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling the construction of complex molecular frameworks. High enantiomeric purity ensures consistent performance in stereoselective reactions. The compound is typically supplied as a stable solid, facilitating handling and storage under standard laboratory conditions. Its well-defined structure and reactivity profile make it a reliable choice for research and industrial applications requiring precise chiral building blocks.
(3S)-3-amino-3-phenylpropan-1-ol structure
82769-76-4 structure
Product name:(3S)-3-amino-3-phenylpropan-1-ol
CAS No:82769-76-4
MF:C9H13NO
MW:151.205622434616
MDL:MFCD01311768
CID:60495
PubChem ID:2734520

(3S)-3-amino-3-phenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Amino-3-phenylpropan-1-ol
    • (S)-1-Phenyl-3-propanolamine
    • S-3-amino-3-phenylpropan-1-ol
    • (3S)-3-amino-3-phenylpropan-1-ol
    • (S)-3-AMINO-3-PHENYLPROPANOL
    • DS-1777
    • AC-071
    • EN300-188674
    • AMY12567
    • AKOS015854099
    • SEQXIQNPMQTBGN-VIFPVBQESA-N
    • (S)-1-phenyl-3-hydroxypropylamine
    • (s)-3-amino-3-phenyl-propan-1-ol
    • MFCD01311768
    • CS-W002754
    • (3S)-3-amino-3-phenyl-1-propanol
    • (S)-3-Amino-3-phenyl-1-propanol
    • Q-200035
    • BCP28027
    • (s)-3-amino-3-phenyl propan-1-ol
    • DTXSID90370345
    • (3S)-3-amino-3-phenyl-propan-1-ol
    • 82769-76-4
    • SCHEMBL1454854
    • (s)-3-phenyl-beta-alaninol
    • (γS)-γ-Aminobenzenepropanol (ACI)
    • Benzenepropanol, γ-amino-, (S)- (ZCI)
    • (-)-3-Amino-3-phenylpropanol
    • (gammaS)-gamma-Aminobenzenepropanol; (-)-3-Amino-3-phenylpropanol; (3S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenylpropanol
    • A2610
    • MDL: MFCD01311768
    • Inchi: 1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
    • InChI Key: SEQXIQNPMQTBGN-VIFPVBQESA-N
    • SMILES: [C@H](C1C=CC=CC=1)(N)CCO

Computed Properties

  • Exact Mass: 151.099714g/mol
  • Surface Charge: 0
  • XLogP3: 0.5
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 151.099714g/mol
  • Monoisotopic Mass: 151.099714g/mol
  • Topological Polar Surface Area: 46.2Ų
  • Heavy Atom Count: 11
  • Complexity: 99.7
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 1.0406 (rough estimate)
  • Boiling Point: 293℃ at 760 mmHg
  • Flash Point: 131.0±21.8 °C
  • Refractive Index: 1.4755 (estimate)
  • PSA: 46.25000
  • LogP: 1.76910
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

(3S)-3-amino-3-phenylpropan-1-ol Security Information

(3S)-3-amino-3-phenylpropan-1-ol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3S)-3-amino-3-phenylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2610-5G
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4 >93.0%(T)
5g
¥600.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044379-100g
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4 98%
100g
¥2759.00 2024-07-28
abcr
AB285551-10g
(S)-3-Amino-3-phenyl-propan-1-ol, 97%; .
82769-76-4 97%
10g
€219.00 2023-09-09
eNovation Chemicals LLC
Y1303400-10g
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4 97%
10g
$340 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S91610-5g
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4
5g
¥528.0 2021-09-07
Chemenu
CM116696-10g
(S)-3-Amino-3-phenyl-1-propanol
82769-76-4 95+%
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$374 2021-06-17
Chemenu
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$748 2021-06-17
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
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(S)-3-Amino-3-phenyl-1-propanol
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0.25g
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Apollo Scientific
OR471660-5g
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(3S)-3-amino-3-phenylpropan-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water
Reference
Kinetic and NMR spectroscopic studies of chiral mixed sodium/lithium amides used for the deprotonation of cyclohexene oxide
Sott, Richard; et al, Chemistry - A European Journal, 2005, 11(16), 4785-4792

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
Reference
Short enantioselective routes to (S)-Dapoxetine
Rapolu, Rajesh Kumar; et al, Chemistry & Biology Interface, 2013, 3(1), 50-60

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Reference
Syntheses of a Flobufen Metabolite and Dapoxetine Based on Enantioselective Allylation of Aromatic Aldehydes
Hessler, Filip; et al, European Journal of Organic Chemistry, 2014, 2014(12), 2543-2548

Production Method 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Tetrahydrofuran ,  Water ;  50 °C
Reference
Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method
Chen, Wen; et al, Chemical Communications (Cambridge, 2014, 50(47), 6259-6262

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Methanol
Reference
An efficient formal synthesis of (S)-dapoxetine from enantiopure 3-hydroxy azetidin-2-one
Chincholkar, Pinak M.; et al, Tetrahedron, 2009, 65(12), 2605-2609

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Reference
Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(-)-Dapoxetine Starting with 3-Phenyl-1-propanol
Kang, Soyeong; et al, Journal of Organic Chemistry, 2010, 75(1), 237-240

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase
Fadnavis, Nitin W.; et al, Tetrahedron: Asymmetry, 2006, 17(2), 240-244

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  23 h, 50 °C
1.2 Reagents: Ammonium hydroxide ;  basified
Reference
Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine
Torre, Oliver; et al, Tetrahedron: Asymmetry, 2006, 17(5), 860-866

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  18 h, reflux
Reference
Scope and computational insights into enantioselective C-H amination through silver-catalyzed nitrene transfer
Schroeder, Emily Z.; et al, ChemRxiv, 2023, 1, 1-10

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux; 5 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Reference
Synthesis of (S)-dapoxetine by biomethod
Zhang, De-rong; et al, Shengwu Jiagong Guocheng, 2010, 8(2), 13-17

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
High asymmetric induction in the 1,3-dipolar cycloaddition of (R)-(+)-p-tolyl vinyl sulfoxide with acyclic nitrones
Koizumi, Toru; et al, Journal of Organic Chemistry, 1982, 47(20), 4004-5

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  rt; 1 h, rt; 5 h, rt → reflux
1.2 Reagents: Triethylamine Solvents: Ethanol ;  15 min
2.1 Reagents: Sodium triacetoxyborohydride Solvents: Tetrahydrofuran ;  10 min, 0 °C
2.2 Reagents: Boron trifluoride etherate ;  0 °C; 5 h, 0 °C
2.3 Reagents: Methanol ;  0 °C
Reference
Synthesis of Dapoxetine
Ning, Yan-shi; et al, Huaxue Shiji, 2015, 37(2), 185-188

Production Method 13

Reaction Conditions
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene ;  rt; rt → reflux; 6 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ;  10 °C; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Reference
A stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol
Venkatesan, K.; et al, ARKIVOC (Gainesville, 2008, (16), 302-310

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  1 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 1.5 h, rt
2.2 Reagents: Triethylamine Solvents: Methanol
Reference
An efficient formal synthesis of (S)-dapoxetine from enantiopure 3-hydroxy azetidin-2-one
Chincholkar, Pinak M.; et al, Tetrahedron, 2009, 65(12), 2605-2609

(3S)-3-amino-3-phenylpropan-1-ol Raw materials

(3S)-3-amino-3-phenylpropan-1-ol Preparation Products

Additional information on (3S)-3-amino-3-phenylpropan-1-ol

Compound CAS No. 82769-76-4: (3S)-3-Amino-3-Phenylpropan-1-Ol

(3S)-3-Amino-3-Phenylpropan-1-Ol, also known by its CAS number 82769-76-4, is a chiral organic compound with significant applications in various fields, including pharmaceuticals, biotechnology, and organic synthesis. This compound is characterized by its unique structure, which combines an amino group (-NH₂) and a phenyl group (-C₆H₅) attached to a chiral carbon atom in a propanol backbone. The (S)-configuration at the chiral center imparts specific stereochemical properties, making it highly valuable in asymmetric synthesis and enantioselective reactions.

The molecular formula of (3S)-3-Amino-3-Phenylpropan-1-Ol is C₈H₁₁NO, with a molecular weight of approximately 135.18 g/mol. Its structure consists of a central carbon atom bonded to an amino group, a phenyl group, a hydroxyl group (-OH), and a methyl group (-CH₃). The presence of the hydroxyl group makes it an alcohol, while the amino group contributes to its ability to form hydrogen bonds and participate in various chemical reactions. The phenyl group introduces aromaticity and enhances the compound's stability and reactivity in certain conditions.

Recent studies have highlighted the importance of (3S)-3-Amino-3-Phenylpropan-1-Ol in the development of novel therapeutic agents. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules, including peptide analogs and small-molecule inhibitors. Its chiral nature makes it particularly useful in asymmetric catalysis, where it can serve as a substrate or a catalyst for enantioselective reactions. This has led to its application in the production of enantiopure compounds, which are critical in drug discovery and development.

In addition to its role in pharmaceuticals, (3S)-3-Amino-3-Phenylpropan-1-Ol has found applications in the field of materials science. Its ability to form stable complexes with metal ions has been leveraged in the synthesis of coordination polymers and metalloorganic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and tunable pore sizes, making them ideal for gas storage, catalysis, and sensing applications.

The synthesis of (3S)-3-Amino-3-Phenylpropan-1-Ol typically involves multi-step processes that require precise control over stereochemistry. Common methods include asymmetric reduction of ketones using chiral catalysts or enzymatic resolution of racemic mixtures. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production methods for this compound, further enhancing its utility in industrial applications.

From an environmental standpoint, researchers have also investigated the biodegradability and eco-friendly synthesis routes for (3S)-3-Amino-3-Phenylpropan-1-Ol. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, have been employed to develop sustainable methods for its production. These efforts align with global initiatives to reduce environmental impact while maintaining high standards of product quality.

In conclusion, (3S)-3-Amino-3-Phenylpropan-1-Ol (CAS No. 82769-76-) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, chiral properties, and reactivity make it an invaluable tool in chemical research and industry. As advancements continue to be made in synthetic methodologies and application development, this compound is expected to play an even more significant role in shaping future innovations.

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Price ($):262.0